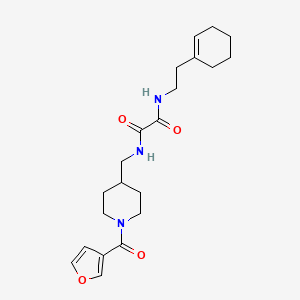![molecular formula C15H22N2O6 B2805008 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1026765-82-1](/img/structure/B2805008.png)
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyethoxy and methoxyanilino groups, contributing to its reactivity and functionality in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethoxy group.
Amination: The hydroxyethoxy intermediate is then reacted with an amine to form the ethylamino derivative.
Coupling with methoxyaniline: The ethylamino derivative is coupled with methoxyaniline under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the methoxyanilino moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy and methoxyanilino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield carboxylic acids, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methoxyanilino groups play crucial roles in its reactivity, allowing it to modulate biochemical processes. The compound may act as an antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Boc-(ethyl)amino]-2-methylpropanoic acid
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-13-5-3-2-4-11(13)17-14(19)10-12(15(20)21)16-6-8-23-9-7-18/h2-5,12,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOVSYTYTHROLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2804925.png)
![prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2804926.png)



![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)


![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![2-({1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2804942.png)


![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
